2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one
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Overview
Description
2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4It is primarily used as an angiotensin II receptor antagonist, which helps in managing hypertension and certain heart conditions . The compound has a molecular formula of C25H28N6O and a molecular weight of 428.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one involves multiple steps. One common method includes the reaction of 2-n-butyl-4-spirocyclopentane-1,3-diazaspiro[4.4]non-1-en-4-one with 4’-bromo-2-biphenylcarbonitrile under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular pathways and receptor interactions.
Medicine: Extensively researched for its therapeutic potential in treating hypertension and heart failure.
Industry: Utilized in the formulation of pharmaceutical products.
Mechanism of Action
The compound exerts its effects by selectively blocking the angiotensin II receptor type 1 (AT1). This inhibition prevents angiotensin II from binding to the receptor, thereby reducing vasoconstriction and aldosterone secretion . The molecular targets include the AT1 receptor, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system (RAAS) .
Comparison with Similar Compounds
Similar Compounds
Candesartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Losartan: Also blocks the AT1 receptor but has different pharmacokinetic properties.
Uniqueness
2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one is unique due to its high binding affinity for the AT1 receptor and its favorable pharmacokinetic profile, which allows for once-daily dosing .
Properties
Molecular Formula |
C25H28N6O2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C25H28N6O2/c1-2-3-10-22-30(24(32)25(31(22)33)15-6-7-16-25)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-26-28-29-27-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,26,27,28,29) |
InChI Key |
SQDSHTHYIZWOTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=[N+](C2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)[O-] |
Origin of Product |
United States |
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